molecular formula C8H6BrNOS2 B13315109 [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol

[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol

Cat. No.: B13315109
M. Wt: 276.2 g/mol
InChI Key: KMIUSDXLYDJGLW-UHFFFAOYSA-N
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Description

[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a 5-bromothiophene moiety and a methanethiol (-CH₂SH) group at the 3-position. Its molecular formula is C₈H₆BrNOS₂ (molecular weight: 295.17 g/mol). The bromothiophene group imparts electron-withdrawing characteristics, while the thiol functionality enables disulfide bond formation and metal coordination, making it relevant in pharmaceutical and materials science research .

Properties

Molecular Formula

C8H6BrNOS2

Molecular Weight

276.2 g/mol

IUPAC Name

[5-(5-bromothiophen-2-yl)-1,2-oxazol-3-yl]methanethiol

InChI

InChI=1S/C8H6BrNOS2/c9-8-2-1-7(13-8)6-3-5(4-12)10-11-6/h1-3,12H,4H2

InChI Key

KMIUSDXLYDJGLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=NO2)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol typically involves the following steps:

    Formation of the Bromothiophene Ring: The bromothiophene ring can be synthesized through the bromination of thiophene using bromine in the presence of a catalyst such as iron(III) bromide.

    Oxazole Ring Formation: The oxazole ring can be formed by the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide in the presence of a dehydrating agent like phosphorus oxychloride.

    Methanethiol Group Introduction: The methanethiol group can be introduced via nucleophilic substitution reactions using thiol reagents like sodium hydrosulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanethiol group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromothiophene ring can be reduced to form thiophene derivatives.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The bromothiophene ring can interact with various enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. The methanethiol group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key Compounds for Comparison:

(5-Phenyl-1,2-oxazol-3-yl)methanethiol Formula: C₁₀H₉NOS Molecular Weight: 191.04 Da Substituent: Phenyl instead of bromothiophene.

[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride

  • Formula: C₉H₉BrClN₃O
  • Substituent: Bromophenyl and oxadiazole core.
  • Key Difference: The oxadiazole ring (vs. oxazole) alters electronic distribution, enhancing stability in acidic conditions. The amine hydrochloride group improves solubility in polar solvents compared to the thiol group .
Data Table: Structural and Electronic Properties
Property Target Compound (5-Phenyl-1,2-oxazol-3-yl)methanethiol [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl
Molecular Formula C₈H₆BrNOS₂ C₁₀H₉NOS C₉H₉BrClN₃O
Molecular Weight (Da) 295.17 191.04 299.55
Core Heterocycle 1,2-Oxazole 1,2-Oxazole 1,2,4-Oxadiazole
Key Functional Group Thiol (-SH) Thiol (-SH) Amine Hydrochloride (-NH₂·HCl)
Electron Effects Strongly electron-withdrawing Moderate electron-withdrawing Moderate electron-withdrawing

Hydrogen Bonding and Crystallography

The thiol group in the target compound acts as a hydrogen bond donor, enabling distinct crystal packing patterns. In contrast, the amine hydrochloride in [5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine forms ionic interactions, leading to higher melting points and rigid crystalline structures . Tools like SHELXL and WinGX have been critical in resolving these structural differences via single-crystal X-ray diffraction .

Solubility and Stability

  • Target Compound : Lower solubility in water due to bromine and thiophene hydrophobicity. Stability concerns arise from thiol oxidation to disulfides.
  • (5-Phenyl-1,2-oxazol-3-yl)methanethiol : Higher solubility in organic solvents (e.g., DMSO) but similar oxidation risks .
  • [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl : Enhanced aqueous solubility from the hydrochloride salt; oxadiazole confers thermal stability .

Research Findings and Trends

  • Patent Activity : Phenyl-substituted oxazole analogs (e.g., (5-phenyl-1,2-oxazol-3-yl)methanethiol) appear in 5–2179 patents, suggesting broad industrial interest. The target compound’s specialized bromothiophene substituent may limit its patent footprint but enhance niche applications .
  • Characterization Tools : Studies frequently employ ORTEP-3 for molecular graphics and SIR97 for refinement, ensuring accurate structural comparisons .

Biological Activity

The compound [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings on the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a bromothiophene moiety and an oxazole ring, contributing to its distinct chemical properties. The presence of the thiol (-SH) group may enhance its reactivity and biological interactions.

Antiviral Properties

Recent studies have indicated that compounds similar to [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol exhibit significant antiviral activity. For instance, compounds containing bromothiophene derivatives have been shown to inhibit viral replication in various assays. A notable example is the compound N-[(5-bromothiophen-2-yl)methyl]adamantan-1-amine , which demonstrated effective inhibition against influenza viruses in MDCK cells .

Cytotoxicity

Cytotoxicity assays performed on various cell lines reveal that the compound's derivatives can exhibit selective cytotoxic effects. The cytotoxicity of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol was evaluated using the MTT assay, which measures cell viability after treatment with different concentrations of the compound. Results indicated that while some concentrations led to reduced cell viability, others showed minimal effects, suggesting a dose-dependent response .

The mechanism through which [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets within viral pathways or cellular processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity associated with viral entry or replication.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-[3-(4-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)piperidin-1-yl]-1-thiophen-2-ylpropyl]acetamideStructureAntiviral
5-Furan-2-yloxazole derivativesStructureAntimicrobial
N-[3-(aminomethyl)-4H-pyrazole derivativesStructureCytotoxic

Study 1: Antiviral Efficacy in Influenza Models

In a controlled study assessing the antiviral efficacy of bromothiophene derivatives, [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol showed promising results against influenza virus strains. The study utilized MDCK cells to evaluate cytopathic effects and viral load reduction post-treatment. Results indicated a significant decrease in viral titers at higher concentrations of the compound.

Study 2: Cytotoxicity Profiling

A comprehensive cytotoxicity profiling was conducted across various cancer cell lines. The results highlighted that certain concentrations of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol selectively inhibited cancer cell proliferation while sparing normal cells, indicating its potential as a therapeutic agent with lower off-target effects.

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